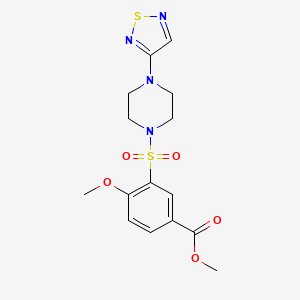
Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen atoms, and a piperazine ring, which is a type of organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions in the ring1.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole and piperazine rings, the introduction of the sulfonyl group, and the esterification to introduce the methoxybenzoate group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole and piperazine rings, the sulfonyl group (-SO2-), and the methoxybenzoate group. These functional groups would likely confer specific physical and chemical properties to the molecule1.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, based on its structure, it might be expected to participate in reactions typical of esters, sulfonyl groups, and heterocyclic compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it relatively polar, affecting its solubility in different solvents1.Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
Research has explored the synthesis of novel derivatives containing the 1,3,4-thiadiazol and piperazine moieties, revealing their significant antibacterial activities. For instance, Wu Qi (2014) discussed the design, synthesis, and antibacterial evaluation of sixteen novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives. The study highlighted the influence of different substituents on antibacterial efficacy, demonstrating that certain derivatives exhibit enhanced activities against various bacterial strains (Wu Qi, 2014).
Anticancer Evaluation
Another critical area of application is in anticancer research. Kostyantyn Turov (2020) assessed the anticancer activity of polyfunctional substituted 1,3-thiazoles, including derivatives with piperazine substituents, showing significant efficacy against various cancer cell lines. This work emphasizes the potential of these compounds in developing new anticancer therapies (Kostyantyn Turov, 2020).
Antimicrobial and Antioxidant Activities
Research also extends to antimicrobial and antioxidant activities. For example, a study by Ihsan A. Shehadi et al. (2022) synthesized a series of 1,3,4-thiadiazoles demonstrating significant antimicrobial activity against various pathogens and potential as antimicrobial drugs following in vitro and in silico studies (Ihsan A. Shehadi et al., 2022).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it1.
Orientations Futures
The future research directions for this compound would depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent1.
Please note that this is a general analysis based on the structural features of the compound. For a more detailed and accurate analysis, specific experimental data and literature references would be needed.
Propriétés
IUPAC Name |
methyl 4-methoxy-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-23-12-4-3-11(15(20)24-2)9-13(12)26(21,22)19-7-5-18(6-8-19)14-10-16-25-17-14/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFRBFAUBBIBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

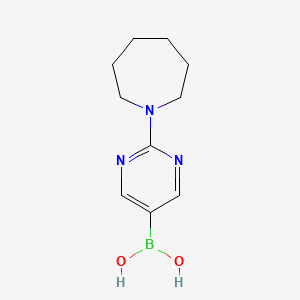
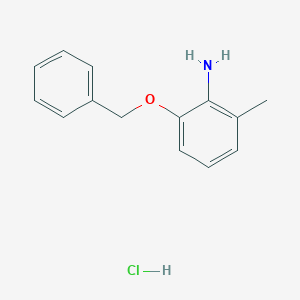
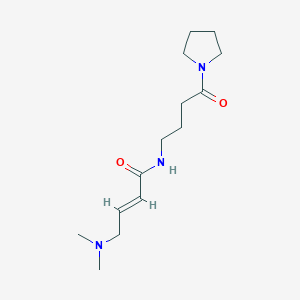
![5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2645698.png)
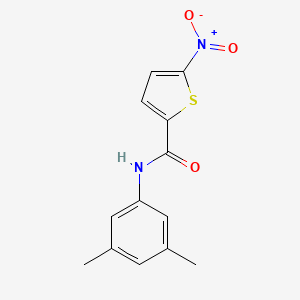
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)
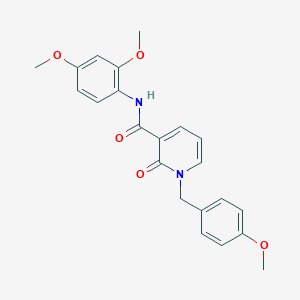
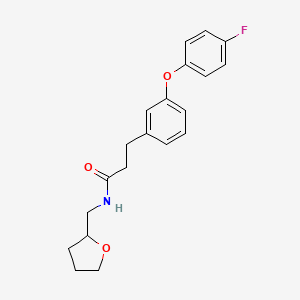
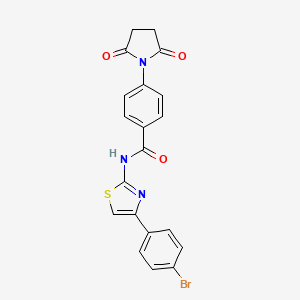
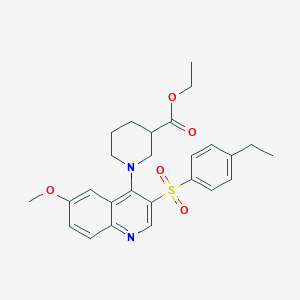
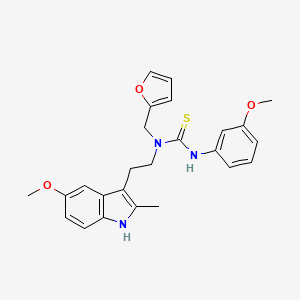
![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)
![9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2645709.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)